
(S)-2-(((Allyloxy)carbonyl)amino)-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((Allyloxy)carbonyl)amino)-4-phenylbutanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both an allyloxycarbonyl group and a phenyl group in its structure makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Allyloxy)carbonyl)amino)-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the protection of the amino group of an amino acid with an allyloxycarbonyl group. This can be done using allyl chloroformate in the presence of a base such as triethylamine. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process may include steps such as the protection of the amino group, introduction of the phenyl group, and purification through crystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(((Allyloxy)carbonyl)amino)-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The allyloxycarbonyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The allyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can be employed.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-(((Allyloxy)carbonyl)amino)-4-phenylbutanoic acid is used as a building block for the synthesis of peptides and other complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding. Its derivatives may also serve as inhibitors or activators of specific enzymes.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and materials. Its derivatives can be incorporated into polymers and other materials to enhance their properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(((Allyloxy)carbonyl)amino)-4-phenylbutanoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the allyloxycarbonyl group can influence the compound’s binding affinity and specificity. The phenyl group may contribute to hydrophobic interactions and enhance the compound’s stability.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a benzyloxycarbonyl group instead of an allyloxycarbonyl group.
(S)-2-(((Methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a methoxycarbonyl group instead of an allyloxycarbonyl group.
(S)-2-(((Tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a tert-butoxycarbonyl group instead of an allyloxycarbonyl group.
Uniqueness
(S)-2-(((Allyloxy)carbonyl)amino)-4-phenylbutanoic acid is unique due to the presence of the allyloxycarbonyl group, which provides distinct reactivity and protection properties compared to other protecting groups. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(2S)-4-phenyl-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-10-19-14(18)15-12(13(16)17)9-8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
Clave InChI |
QDFPVSXQJFAZLB-LBPRGKRZSA-N |
SMILES isomérico |
C=CCOC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
C=CCOC(=O)NC(CCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



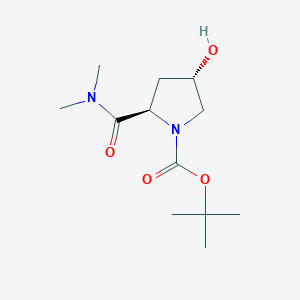
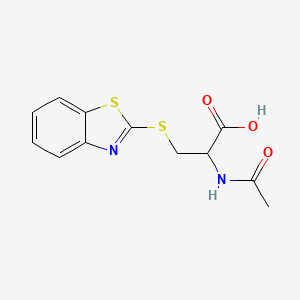
![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)
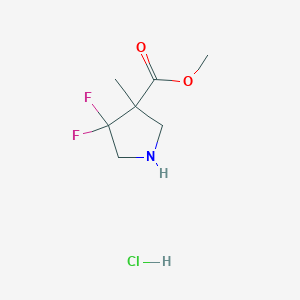

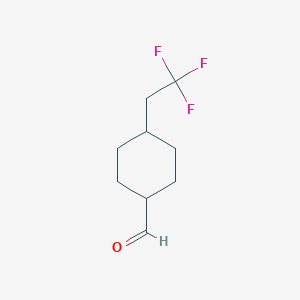

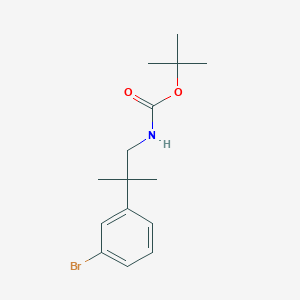
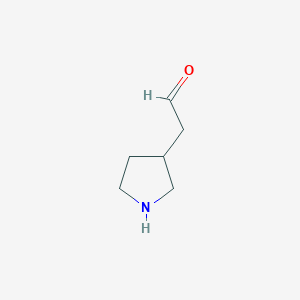
![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)

![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)

